molecular formula C25H23BrN4 B402988 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330676-78-3

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B402988
CAS No.: 330676-78-3
M. Wt: 459.4g/mol
InChI Key: MWDGCBHEAMLCLM-UHFFFAOYSA-N
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Description

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, a piperazine ring substituted with a 2-methylphenyl group, and a phenyl group, making it a molecule of interest for various chemical and biological studies.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (like egfr and her2) and inhibit their activity . This inhibition could lead to changes in the cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced by reacting the brominated quinazoline with 1-(2-methylphenyl)piperazine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Dehalogenated products or reduced quinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. This specific compound could be investigated for its ability to interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Lacks the bromine and piperazine substituents, making it less complex but also less versatile in terms of chemical reactivity.

    6-Bromoquinazoline: Similar in having the bromine atom but lacks the piperazine and phenyl groups, which limits its biological activity.

    2-[4-(2-Methylphenyl)piperazin-1-yl]quinazoline: Similar but lacks the bromine atom, which might affect its reactivity and biological properties.

Uniqueness

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of a bromine atom, a piperazine ring with a 2-methylphenyl group, and a phenyl group. This combination provides a unique set of chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGCBHEAMLCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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